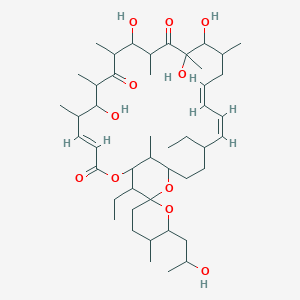
44-Homooligomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
44-Homooligomycin A, also known as this compound, is a useful research compound. Its molecular formula is C46H76O11 and its molecular weight is 805.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Oligomycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Cytotoxic Properties
44-Homooligomycin A exhibits significant cytotoxicity against various human tumor cell lines. Research indicates that it can effectively inhibit the growth of cancer cells, particularly in vitro studies demonstrating strong activity against Colon 26 carcinoma. The compound's mechanism of action involves disruption of mitochondrial function, which is crucial for energy production in cancer cells .
Case Studies
- In Vitro Studies : In laboratory settings, this compound has shown efficacy against multiple tumor cell lines, leading to cell death through apoptosis. The compound's potency was evaluated using various assays, including MTT and clonogenic survival assays, confirming its potential as a chemotherapeutic agent .
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and increased survival rates compared to control groups. These findings highlight its potential for further development in cancer therapies .
Antifungal Activity
Mechanism of Action
The antifungal properties of this compound are attributed to its ability to inhibit mitochondrial ATP synthase, leading to energy depletion in fungal cells. This mechanism is particularly effective against pathogenic fungi, making it a candidate for treating fungal infections .
Research Findings
- In studies involving Magnaporthe oryzae, the causative agent of wheat blast disease, this compound significantly inhibited mycelial growth and spore germination. This suggests its potential as a biocontrol agent in agriculture .
- Comparative analyses with other antifungal agents revealed that this compound exhibited superior efficacy in preventing fungal spread in controlled environments .
Agricultural Applications
Biocontrol Agent
The use of this compound as a biocontrol agent against plant pathogens is an emerging area of research. Its ability to suppress diseases caused by fungi such as Magnaporthe oryzae positions it as a valuable tool for sustainable agriculture practices.
Field Trials
Initial field trials have shown promising results in reducing disease incidence in crops treated with formulations containing this compound. Further studies are needed to optimize application methods and concentrations for maximum efficacy without harming beneficial microorganisms in the soil .
Eigenschaften
CAS-Nummer |
132707-68-7 |
|---|---|
Molekularformel |
C46H76O11 |
Molekulargewicht |
805.1 g/mol |
IUPAC-Name |
(4E,18Z,20Z)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14-,18-16-,22-19+ |
InChI-Schlüssel |
APJPYXAUMOLFTM-YLWQDIMZSA-N |
SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Isomerische SMILES |
CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C |
Kanonische SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Synonyme |
44-homooligomycin A NK86-0279 II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















